molecular formula C5H5ClO3 B105078 1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene- CAS No. 95579-71-8

1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene-

Cat. No. B105078
CAS RN: 95579-71-8
M. Wt: 148.54 g/mol
InChI Key: DHRYDCOBLQUKRM-UHFFFAOYSA-N
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Description

“1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene-” is a novel intermediate for the synthesis of 4-chloromethyl-5-methyl-1,3-dioxolene-2-one .


Synthesis Analysis

This compound is synthesized as an intermediate for the production of 4-chloromethyl-5-methyl-1,3-dioxolene-2-one . The synthesis process yields the end product in high yield by the rearrangement reaction .


Molecular Structure Analysis

The molecular formula of this compound is C5H5ClO3 . Its structure includes a five-membered ring with two oxygen atoms as the only ring hetero atoms .


Chemical Reactions Analysis

The compound is used in the synthesis of degradable and chemically recyclable polymers . The monomers were synthesized in high yields (80–90%), which is an attractive feature .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 148.54 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds . Its topological polar surface area is 35.5 Ų .

Scientific Research Applications

Prodrug Synthesis

This compound serves as an intermediate in the synthesis of 4-chloromethyl-5-methyl-1,3-dioxolan-2-one , which is utilized as a modifying agent for creating prodrugs . Prodrugs are pharmacologically inactive compounds that undergo enzymatic or chemical transformation within the body to release the active drug, enhancing its bioavailability and stability.

Material Science

The reactivity of 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one can be exploited in material science for the synthesis of polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable precursor for developing advanced materials with specific properties .

Medicinal Chemistry

The compound’s application in medicinal chemistry is primarily in the realm of prodrug development, as mentioned earlier. It can be used to modify pharmacokinetic properties of drugs, making them more effective in treatment .

Future Directions

The compound’s high yield in the synthesis of degradable and chemically recyclable polymers suggests potential for further exploration in this area .

properties

IUPAC Name

4-chloro-4-methyl-5-methylidene-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO3/c1-3-5(2,6)9-4(7)8-3/h1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRYDCOBLQUKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)OC(=O)O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461526
Record name 1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene-

CAS RN

95579-71-8
Record name 1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 75 g of 4,5-dimethyl-1,3-dioxolene-2-one (IV) in 750 ml of methylene chloride was added 97.6 g of sulfuryl chloride dropwise at 40°-42° C. over 2 hours. The mixture was stirred for 40 minutes at the same temperature and evaporated in vacuo to remove the solvent. NMR spectrometry of the resulting oil revealed that the product was 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one (III) containing a trace amount of unreacted 4,5-dimethyl-1,3-dioxolene-2-one (IV). This oil was heated at 90° C. with stirring for 2 hours without isolating 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one (III) and then distilled in vacuo. 75.4 g (corresponding to an overall yield from 4,5-dimethyl-1,3-dioxolene-2-one (IV) of 77%) of 4-chloromethyl-5-methyl-1,3-dioxolene-2-one (II) having the physicochemical properties described in Reference Example 1 was obtained.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
97.6 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

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